Scopine Methobromide
Overview
Description
Scopine methobromide is a derivative of the tropane alkaloid family. It has garnered attention due to its potential as a sedative, antispasmodic, and analgesic agent . This compound is known for its ability to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the levels of GABA in the brain, which is known for its calming properties on the nervous system .
Mechanism of Action
Target of Action
Scopine Methobromide, a derivative of the tropane alkaloid family, primarily targets the GABA receptor , a key player in the regulation of the nervous system . This receptor is crucial for maintaining the balance of excitatory and inhibitory signals in the brain, thereby playing a significant role in neural communication and function .
Mode of Action
This compound operates by binding to the GABA receptor . This binding process is believed to enhance the levels of gamma-aminobutyric acid (GABA) in the brain . GABA is an inhibitory neurotransmitter known for its calming properties on the nervous system .
Biochemical Pathways
These pathways are involved in numerous neurological processes, including mood regulation, pain response, and sleep cycles .
Result of Action
The binding of this compound to the GABA receptor and the subsequent enhancement of GABA levels in the brain can lead to a calming effect on the nervous system . This could potentially account for the observed sedative and anxiolytic effects of this compound .
Action Environment
It is generally understood that factors such as ph, temperature, and the presence of other substances can affect the action, efficacy, and stability of a compound
Biochemical Analysis
Biochemical Properties
Scopine Methobromide is believed to enhance the levels of gamma-aminobutyric acid (GABA) in the brain through its binding process . GABA is known for its calming properties on the nervous system, potentially accounting for the observed sedative and anxiolytic effects of this compound .
Cellular Effects
While the precise cellular effects of this compound remain partially elusive, it is postulated that this compound influences cell function by enhancing the levels of GABA in the brain, thereby potentially affecting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound is believed to involve binding to the GABA receptor . This binding process is thought to enhance the levels of GABA in the brain, thereby potentially influencing gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scopine methobromide can be synthesized starting from natural scopolamine hydrobromide. The process involves the reduction of scopolamine using sodium borohydride (NaBH4) to produce scopine. This scopine is then quaternized with methyl bromide to form this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Scopine methobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with different functional groups, while substitution reactions can produce various substituted this compound compounds .
Scientific Research Applications
Scopine methobromide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Scopolamine: A tropane alkaloid with similar sedative and antispasmodic properties.
Atropine: Another tropane alkaloid used for its anticholinergic effects.
Tiotropium bromide: A long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).
Uniqueness: Scopine methobromide is unique due to its specific binding to the GABA receptor, which enhances the levels of GABA in the brain. This mechanism of action differentiates it from other similar compounds like scopolamine and atropine, which primarily act on muscarinic acetylcholine receptors .
Properties
IUPAC Name |
9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFZBCJDLZSNH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20637998 | |
Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508-46-9 | |
Record name | BEA 2180 BR | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC120513 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.